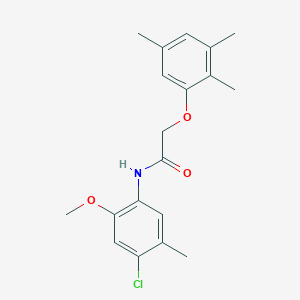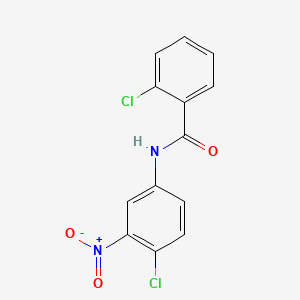
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
作用機序
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells and to inhibit cell migration and invasion. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide also has some limitations for lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors that can be used to study the role of this enzyme in more detail. Another area of interest is the use of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as potential cancer therapeutics. Finally, there is also interest in using 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors as tools for studying the role of CK2 in other biological processes, such as inflammation and infection.
Conclusion:
In conclusion, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a valuable tool for studying the role of CK2 in various biological processes. It is a potent inhibitor of CK2 that has been shown to have a variety of biochemical and physiological effects. While 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has some limitations for lab experiments, it remains a valuable tool for researchers in many fields. With continued research, 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide and other CK2 inhibitors may have important applications in cancer therapeutics and other areas of medicine.
合成法
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide can be synthesized by reacting 4-chloro-3-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been used extensively in scientific research to study the role of CK2 in various biological processes. CK2 is a ubiquitous protein kinase that is involved in many cellular functions, including cell proliferation, differentiation, and apoptosis. 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in these processes.
特性
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQAPHKRNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
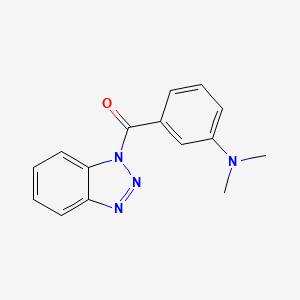
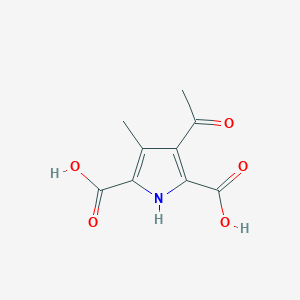
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)

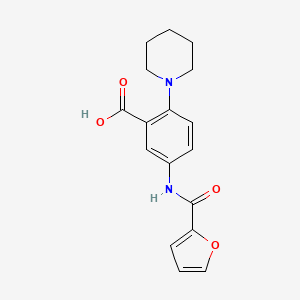
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)
